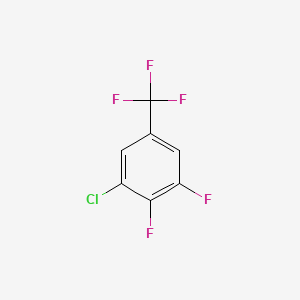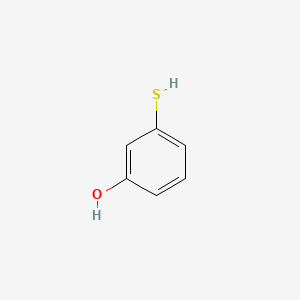
4-クロロ-2,6-ジフルオロアニリン
概要
説明
4-Chloro-2,6-Difluoroaniline is an organic compound with the molecular formula C6H4ClF2N and a molecular weight of 163.55 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to an aniline ring. This compound appears as a pale yellow solid and is primarily used in various chemical processes and research applications .
科学的研究の応用
4-Chloro-2,6-Difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 4-Chloro-2,6-Difluoroaniline is not well-documented. Anilines typically act by binding to their target proteins and modulating their activity. The presence of chlorine and fluorine atoms in the molecule may influence its binding affinity and selectivity .
Result of Action
Given the general toxicity associated with anilines, it could potentially lead to various adverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-Difluoroaniline. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with targets .
生化学分析
Biochemical Properties
4-Chloro-2,6-Difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 4-Chloro-2,6-Difluoroaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Chloro-2,6-Difluoroaniline can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Chloro-2,6-Difluoroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active sites of certain enzymes, altering their activity and subsequently affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,6-Difluoroaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2,6-Difluoroaniline remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-Difluoroaniline vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effect without causing adverse reactions .
Metabolic Pathways
4-Chloro-2,6-Difluoroaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, 4-Chloro-2,6-Difluoroaniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Chloro-2,6-Difluoroaniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-Difluoroaniline typically involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The mixture is heated to 80°C and then refluxed for six hours. After cooling, the solution is concentrated under reduced pressure, and the residue is stirred with water and pentane. The solid residue is filtered off and washed with water. The resulting solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours. After cooling, the solution is made slightly alkaline using aqueous sodium hydroxide solution, and the mixture is extracted with ethyl acetate .
Industrial Production Methods: Industrial production methods for 4-Chloro-2,6-Difluoroaniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions: 4-Chloro-2,6-Difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of the aniline group allows for coupling reactions, such as those catalyzed by palladium.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted anilines depending on the reagents used.
Oxidation Products: Nitro compounds or quinones.
Reduction Products: Amines or other reduced derivatives.
類似化合物との比較
2-Chloro-4,6-Difluoroaniline: Similar in structure but with different substitution patterns.
4-Bromo-2,6-Difluoroaniline: Contains a bromine atom instead of chlorine.
2-Fluoroaniline: Lacks the chlorine and additional fluorine atoms
Uniqueness: 4-Chloro-2,6-Difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
特性
IUPAC Name |
4-chloro-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPHEYBBWDWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363700 | |
| Record name | 4-Chloro-2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-06-9 | |
| Record name | 4-Chloro-2,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
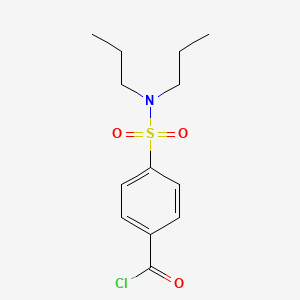

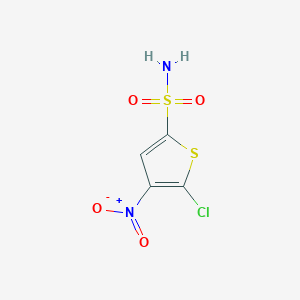
![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

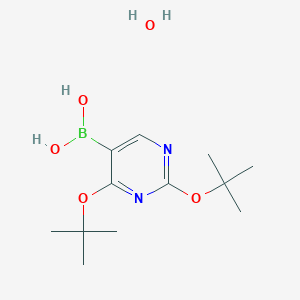
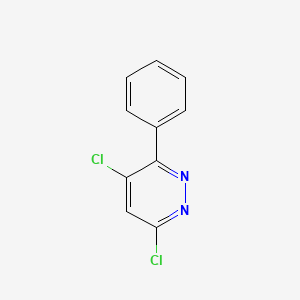

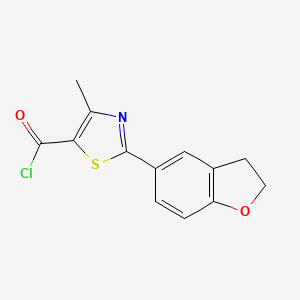
![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)

